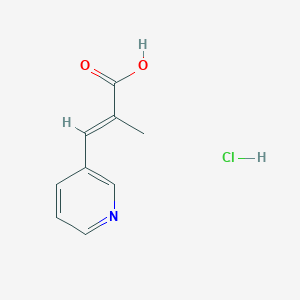

2-Methyl-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride

Description

Properties

IUPAC Name |

(E)-2-methyl-3-pyridin-3-ylprop-2-enoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2.ClH/c1-7(9(11)12)5-8-3-2-4-10-6-8;/h2-6H,1H3,(H,11,12);1H/b7-5+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNGUUQQCFHXSY-GZOLSCHFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CN=CC=C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CN=CC=C1)/C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride typically involves the reaction of 2-methyl-3-(pyridin-3-yl)prop-2-enoic acid with hydrochloric acid. The reaction conditions often include:

Solvent: Methanol or ethanol

Temperature: Room temperature to reflux

Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules

Mechanism of Action

The mechanism of action of 2-Methyl-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Table 1: Key Structural Features of Analogues

| Compound Name | Substituent Positions | Molecular Formula | Key Differences |

|---|---|---|---|

| 2-Methyl-3-(pyridin-3-yl)prop-2-enoic acid HCl | Pyridin-3-yl, 2-methyl | C₉H₁₀ClNO₂ | Reference compound |

| OKY-1581 | 4-(Pyridin-3-ylmethyl)phenyl | C₁₆H₁₆N₂O₂ | Phenyl spacer; no HCl salt |

| 2-Methyl-3-(pyridin-4-yl)prop-2-enoic acid HCl | Pyridin-4-yl, 2-methyl | C₉H₁₀ClNO₂ | Pyridine N position (4 vs. 3) |

| (2E)-3-(3-Methylpyridin-2-yl)prop-2-enoic acid HCl | 3-Methylpyridin-2-yl, 2-methyl | C₉H₁₀ClNO₂ | Methyl on pyridine ring; substituent at 2-position |

Analysis

- OKY-1581: This analogue, (E)-2-methyl-3-[4-(pyridin-3-ylmethyl)phenyl]prop-2-enoic acid, shares the 2-methylpropenoic acid backbone but introduces a phenyl group linked to pyridin-3-yl via a methylene spacer. Unlike the target compound, OKY-1581 lacks a hydrochloride salt and was studied as a thromboxane A2 (TXA2) synthase inhibitor. However, its clinical development was discontinued due to adverse reactions .

- Pyridin-4-yl vs. The 3-position nitrogen in the target compound may enhance binding to biological targets like enzymes or receptors compared to the 4-isomer .

Table 2: Comparative Properties

Key Observations

- Solubility: The hydrochloride salt in the target compound enhances water solubility compared to non-ionic analogues like OKY-1581, facilitating formulation in aqueous systems .

Biological Activity

2-Methyl-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies and highlighting its mechanisms of action.

The synthesis of this compound typically involves the reaction of 2-methyl-3-(pyridin-3-yl)prop-2-enoic acid with hydrochloric acid, often in methanol or ethanol under reflux conditions. This compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity . Studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth through mechanisms that involve interference with cellular processes or structures.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Preliminary studies show that it may induce apoptosis in cancer cells and inhibit tumor growth by affecting specific signaling pathways involved in cell proliferation and survival. The exact mechanisms remain an area of active research but may involve the modulation of enzyme activities or receptor interactions.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes, potentially disrupting metabolic pathways critical for microbial survival or cancer cell proliferation.

- Receptor Modulation : It may also interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Lipophilicity : Its lipophilic nature facilitates cellular uptake, allowing it to exert effects within target cells effectively.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride | Structure | Antimicrobial, anticancer |

| 2-Methyl-3-(pyridin-4-yl)prop-2-enoic acid hydrochloride | Structure | Antimicrobial |

| 1-Furan-2-yl-3-pyridin-2-yl-propenone | Structure | Anti-inflammatory |

The positioning of the pyridine ring significantly influences the biological activity and chemical reactivity of these compounds. The specific substitution pattern on the pyridine ring in this compound enhances its interaction profile with biological macromolecules compared to its isomers.

Study on Antimicrobial Activity

In a recent study, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability, suggesting its potential as a therapeutic agent in treating bacterial infections.

Study on Anticancer Effects

Another study focused on the anticancer effects of this compound on human cancer cell lines. The findings revealed that treatment with varying concentrations led to a dose-dependent decrease in cell viability and increased apoptosis markers, indicating its potential role as an anticancer drug candidate.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Methyl-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride, and how can they be experimentally determined?

- Methodology :

- Molecular Weight : Calculate using the formula (estimated 215.6 g/mol based on analogous compounds ).

- Solubility : Perform saturation solubility studies in water, DMSO, and ethanol. Use UV-Vis spectroscopy or HPLC to quantify solubility (no data is available in evidence, so experimental validation is critical) .

- Stability : Conduct accelerated stability testing under varying pH (1–13), temperatures (25°C–60°C), and humidity (40–80% RH). Monitor degradation via HPLC .

Q. What is a recommended synthetic route for this compound?

- Methodology :

- Step 1 : Synthesize the α,β-unsaturated ester via Knoevenagel condensation between pyridine-3-carbaldehyde and methyl acetoacetate.

- Step 2 : Hydrolyze the ester to the free acid using NaOH, followed by HCl neutralization to form the hydrochloride salt.

- Purification : Recrystallize from ethanol/water mixtures. Validate purity via HPLC (>95%) and -NMR (e.g., pyridyl proton signals at δ 8.5–9.0 ppm) .

Q. How can researchers confirm the structural identity of this compound?

- Methodology :

- NMR : Compare - and -NMR spectra with computational predictions (e.g., δ 2.1 ppm for methyl group, δ 6.5–7.5 ppm for vinyl protons) .

- Mass Spectrometry : Use ESI-MS to confirm the molecular ion peak at m/z 215.6 (free acid) and 252.1 (hydrochloride) .

- Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can discrepancies in reported solubility or stability data be resolved?

- Methodology :

- Controlled Replication : Repeat experiments under standardized conditions (e.g., USP/Ph.Eur. guidelines for solubility testing).

- Advanced Analytics : Use dynamic vapor sorption (DVS) to assess hygroscopicity and differential scanning calorimetry (DSC) to study thermal stability .

- Cross-Validation : Compare data with structurally similar compounds (e.g., 3-Pyridylacetic acid hydrochloride, which has known solubility in polar solvents ).

Q. What strategies minimize by-product formation during synthesis?

- Methodology :

- Optimized Reaction Conditions : Use catalytic amounts of piperidine for Knoevenagel condensation to reduce side reactions. Monitor reaction progress via TLC .

- Purification Techniques : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC to isolate the target compound .

- By-Product Analysis : Characterize impurities via LC-MS and adjust stoichiometry or temperature accordingly .

Q. How does the compound behave under physiological pH conditions, and what analytical methods are suitable for stability assessment?

- Methodology :

- pH-Dependent Stability : Incubate the compound in buffers (pH 1.2, 4.5, 6.8, 7.4) at 37°C. Quantify degradation products using UPLC-MS/MS .

- Kinetic Analysis : Calculate half-life () and degradation rate constants. Compare with analogs like 2-(Pyridin-3-yl)acetic acid, which shows stability in neutral pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.